Methyl 4-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

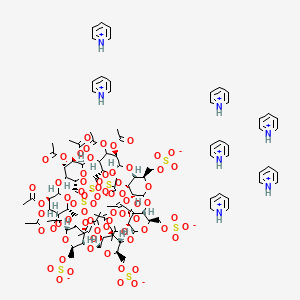

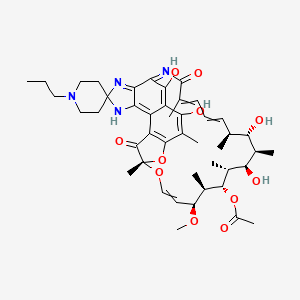

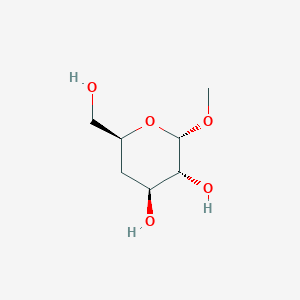

Methyl 4-deoxy-α-D-glucopyranoside is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification results in a compound with unique properties compared to its parent molecule, glucose. It is often used in biochemical research due to its structural similarity to glucose but with altered reactivity.

Mechanism of Action

Target of Action

Methyl 4-deoxy-a-D-glucopyranoside, also known as alpha-D-xylo-Hexopyranoside, methyl 4-deoxy-, is a compound that has been shown to stimulate gustatory receptors, specifically those responsible for sweet taste in mammalian biochemical studies . It is also an intermediate for the synthesis of 4-Deoxy-D-glucose .

Mode of Action

This interaction likely involves the binding of the compound to these receptors, triggering a series of biochemical reactions that result in the perception of sweetness .

Biochemical Pathways

This compound is involved in the synthesis of diverse glycosides and glycosidic linkages, thereby facilitating groundbreaking research on metabolic pathways . .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the blood and cleared from the intestine within 15 minutes This suggests that the compound has good bioavailability

Result of Action

The primary result of this compound’s action is the stimulation of gustatory receptors, leading to the perception of sweetness . This compound has also been shown to have potential in antimicrobial and antiviral activities, facilitating the development of antiviral medications .

Biochemical Analysis

Biochemical Properties

Methyl 4-deoxy-a-D-glucopyranoside interacts with various enzymes and proteins. It has been shown to stimulate gustatory receptors, which are proteins that detect taste in mammalian biochemical studies . The nature of these interactions is likely due to the structural similarity of this compound to glucose, allowing it to bind to these receptors.

Cellular Effects

It has been suggested that it may influence cell function by interacting with glucose transporters, such as sodium-glucose cotransporter 2 (SGLT2), which are involved in glucose uptake .

Molecular Mechanism

It is known to be a substrate for sodium-glucose transporters (SGLTs), specifically SGLT2 . This suggests that it may exert its effects at the molecular level by binding to these transporters and influencing glucose uptake.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via glucose transporters, such as SGLT2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-deoxy-α-D-glucopyranoside typically involves the selective reduction of the hydroxyl group at the fourth carbon of methyl α-D-glucopyranoside. This can be achieved through various chemical reduction methods, such as using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 4-deoxy-α-D-glucopyranoside may involve enzymatic methods, where specific enzymes catalyze the reduction of the hydroxyl group. This approach can offer higher selectivity and yield compared to purely chemical methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-deoxy-α-D-glucopyranoside can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.

Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully deoxygenated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Methyl 4-deoxy-α-D-glucopyranoside has various applications in scientific research:

Chemistry: Used as a model compound to study carbohydrate chemistry and reactivity.

Biology: Employed in studies of carbohydrate metabolism and enzyme specificity.

Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Methyl α-D-glucopyranoside: The parent compound with a hydroxyl group at the fourth carbon.

Methyl β-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.

Methyl α-D-mannopyranoside: A similar compound with a different configuration at the second carbon.

Uniqueness

Methyl 4-deoxy-α-D-glucopyranoside is unique due to the absence of the hydroxyl group at the fourth carbon, which significantly alters its chemical reactivity and biological interactions compared to its parent and similar compounds. This makes it a valuable tool in studying the effects of specific structural modifications on carbohydrate function and reactivity.

Properties

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)